![molecular formula C10H9FN2O2 B1306545 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid CAS No. 82138-57-6](/img/structure/B1306545.png)
3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
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Overview
Description
3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is a chemical compound with the empirical formula C10H9FN2O2 . It is a fluorinated building block and is often used in research .
Molecular Structure Analysis
The molecular weight of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is 208.19 . The SMILES string representation of its structure isOC(=O)CCc1nc2cc(F)ccc2[nH]1
. Physical And Chemical Properties Analysis
3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is a solid at room temperature . Its InChI string is1S/C10H9FN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15)
.
Scientific Research Applications
Antibacterial Applications
Benzimidazole derivatives, including those with fluoro substituents, have been shown to exert good inhibitory actions against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . The specific compound “3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid” could potentially be explored for its antibacterial efficacy due to the presence of the fluoro group which is known to enhance such properties.
Tuberculosis Treatment
Given the inhibitory action against M. tuberculosis, there’s a potential for this compound to be developed into treatments for tuberculosis, especially considering the ongoing need for new drugs due to antibiotic resistance .
Organic Electronic Devices
Benzimidazole derivatives are being studied for their application in organic electronic devices. The specific orientation and electronic properties of these compounds can be enhanced by light irradiation, suggesting a role in the fabrication of devices like voltage-gated electronic devices (VEGs) .
Corrosion Inhibition
Recent research has highlighted the role of benzimidazole compounds as corrosion inhibitors. Their structure and electrochemical properties make them suitable candidates for protecting metals against corrosion, which is a significant issue in various industries .
Therapeutic Applications
Benzimidazoles have a wide range of therapeutic applications due to their structural analogy with nucleotides found in the human body. They are studied for anti-inflammatory, antifungal, antiviral, and analgesic properties . “3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid” could be a candidate for such applications due to its benzimidazole core.
Synthesis and Drug Development
The facile and efficient synthesis of benzimidazole derivatives makes them attractive for drug development. Their potential as precursors in pharmaceuticals is significant, especially in creating compounds with desired biological activities .
Material Science
The electronic properties of benzimidazole derivatives make them interesting candidates for material science applications, particularly in creating materials with specific electronic or photonic properties .
Scientific Research Tool
As a compound with diverse applications, “3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid” can serve as a valuable tool in scientific research, aiding in the study of biological systems or chemical processes where similar structures are involved .
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Mechanism of Action
properties
IUPAC Name |
3-(6-fluoro-1H-benzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAQRRKGTFCGHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390146 |
Source
|
Record name | 3-(6-Fluoro-1H-benzimidazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82138-57-6 |
Source
|
Record name | 6-Fluoro-1H-benzimidazole-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82138-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6-Fluoro-1H-benzimidazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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